molecular formula C6H10ClNO3 B166657 Ethyl (chloroacetyl)methylcarbamate CAS No. 6378-52-5

Ethyl (chloroacetyl)methylcarbamate

Cat. No.: B166657
CAS No.: 6378-52-5
M. Wt: 179.60 g/mol
InChI Key: AYUMCDSXPRPYLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl (chloroacetyl)methylcarbamate is an organic compound with the molecular formula C6H10ClNO3. It is a carbamate ester, which means it contains an ester functional group derived from carbamic acid. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl (chloroacetyl)methylcarbamate can be synthesized through the reaction of chloroacetyl chloride with ethyl methylcarbamate in the presence of a base such as triethylamine. The reaction typically occurs at low temperatures to prevent decomposition of the reactants and products .

Industrial Production Methods

In industrial settings, the production of ethyl(chloroacetyl)methylcarbamate involves the use of large-scale reactors where chloroacetyl chloride and ethyl methylcarbamate are combined under controlled conditions. The reaction mixture is then purified using techniques such as distillation and recrystallization to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (chloroacetyl)methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, and thiols are commonly used as nucleophiles in substitution reactions.

Properties

CAS No.

6378-52-5

Molecular Formula

C6H10ClNO3

Molecular Weight

179.60 g/mol

IUPAC Name

ethyl N-(2-chloroacetyl)-N-methylcarbamate

InChI

InChI=1S/C6H10ClNO3/c1-3-11-6(10)8(2)5(9)4-7/h3-4H2,1-2H3

InChI Key

AYUMCDSXPRPYLX-UHFFFAOYSA-N

SMILES

CCOC(=O)NCC(=O)CCl

Canonical SMILES

CCOC(=O)N(C)C(=O)CCl

6378-52-5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl (chloroacetyl)methylcarbamate
Reactant of Route 2
Reactant of Route 2
Ethyl (chloroacetyl)methylcarbamate
Reactant of Route 3
Reactant of Route 3
Ethyl (chloroacetyl)methylcarbamate
Reactant of Route 4
Ethyl (chloroacetyl)methylcarbamate
Reactant of Route 5
Ethyl (chloroacetyl)methylcarbamate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Ethyl (chloroacetyl)methylcarbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.